molecular formula C15H15ClN4O B10979795 3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B10979795
M. Wt: 302.76 g/mol
InChI Key: ZVELHGHJQXLXHD-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that features both indole and pyrazole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.

    Chlorination: The indole ring is chlorinated at the 6-position using reagents like thionyl chloride or N-chlorosuccinimide.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones.

    Coupling Reaction: The chlorinated indole and pyrazole are coupled using appropriate linkers and conditions, such as amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could occur at the carbonyl group of the amide.

    Substitution: The chlorine atom on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the 6-position of the indole ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of indole and pyrazole rings.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in oncology and neurology.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyrazole moieties can interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or acting as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 6-position of the indole ring may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and reactivity.

Biological Activity

3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide, a compound featuring both indole and pyrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

The compound can be represented by the following structure:

C15H15ClN4O\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{4}\text{O}

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

The anticancer potential of the compound is notable. Several studies have reported that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to the target molecule showed IC50 values ranging from 7.01 µM to 49.85 µM against various cancer cell lines, including HeLa and A549 . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa7.01Apoptosis induction
Compound BA54949.85B-Raf kinase inhibition

3. Antimicrobial Activity

Preliminary evaluations suggest that compounds with similar structures possess antimicrobial properties against various bacterial strains. In vitro studies have shown promising results against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Case Study 1 : A series of novel pyrazole compounds were synthesized and tested for their anti-inflammatory effects in vivo using carrageenan-induced edema models in rats. The results indicated a significant reduction in paw swelling, demonstrating the anti-inflammatory potential of these compounds .
  • Case Study 2 : In a cancer model, a derivative similar to this compound was evaluated for its cytotoxic effects on breast cancer cell lines. The study revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanistic Insights

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. For instance, the presence of the indole moiety is known to enhance binding affinity to certain receptors involved in inflammatory responses .

Properties

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-N-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C15H15ClN4O/c1-19-10-13(9-17-19)18-15(21)5-7-20-6-4-11-2-3-12(16)8-14(11)20/h2-4,6,8-10H,5,7H2,1H3,(H,18,21)

InChI Key

ZVELHGHJQXLXHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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